Cas no 3994-48-7 (1H-Pyrazole, 4-nitro-1-phenyl-)

1H-Pyrazole, 4-nitro-1-phenyl- structure
3994-48-7 structure
商品名:1H-Pyrazole, 4-nitro-1-phenyl-
CAS番号:3994-48-7
MF:C9H7N3O2
メガワット:189.17078
CID:1514889
PubChem ID:2755894

1H-Pyrazole, 4-nitro-1-phenyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole, 4-nitro-1-phenyl-
    • 1-Phenyl-4-nitropyrazole
    • 4-Nitro-1-phenylpyrazole
    • STL032699
    • CS-0366753
    • 4-nitro-1-phenyl-1H-pyrazole
    • SCHEMBL224389
    • BDBM50390968
    • 3994-48-7
    • AKOS004910366
    • CHEMBL2071017
    • F18172
    • DB-167739
    • インチ: InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H
    • InChIKey: IATFOGDERDNVMS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 189.05391
  • どういたいしつりょう: 189.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 178-179 ºC
  • ようかいど: 極微溶性(0.78 g/l)(25ºC)、
  • PSA: 60.96

1H-Pyrazole, 4-nitro-1-phenyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A049003140-1g
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
1g
$871.20 2023-09-02
Crysdot LLC
CD11129635-1g
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
1g
$880 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437423-1g
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
1g
¥4941.00 2024-05-15
Chemenu
CM519576-1g
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
1g
$527 2022-06-11
Alichem
A049003140-250mg
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
250mg
$383.68 2023-09-02
Crysdot LLC
CD11129635-250mg
4-Nitro-1-phenyl-1H-pyrazole
3994-48-7 97%
250mg
$352 2024-07-19

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1H-Pyrazole, 4-nitro-1-phenyl-に関する追加情報

Comprehensive Overview of 1H-Pyrazole, 4-nitro-1-phenyl- (CAS No. 3994-48-7): Properties, Applications, and Industry Insights

1H-Pyrazole, 4-nitro-1-phenyl- (CAS No. 3994-48-7) is a specialized organic compound belonging to the pyrazole family, which has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. With the growing demand for heterocyclic compounds in drug discovery, this molecule has become a focal point for researchers exploring bioactive scaffolds and structure-activity relationships.

The compound's molecular structure features a nitro group at the 4-position and a phenyl ring attached to the nitrogen at the 1-position of the pyrazole core. This configuration contributes to its reactivity in electrophilic substitution reactions and nucleophilic aromatic substitutions, which are critical for designing advanced materials and pharmaceuticals. Recent studies highlight its potential in developing antimicrobial agents and kinase inhibitors, aligning with the industry's focus on targeted therapies.

In the context of green chemistry trends, researchers are investigating eco-friendly synthesis routes for 4-nitro-1-phenyl-1H-pyrazole to minimize waste and energy consumption. This aligns with the increasing popularity of search terms like "sustainable synthesis of nitro compounds" and "green heterocyclic chemistry." The compound's solubility profile—moderate in polar organic solvents but limited in water—makes it suitable for catalytic reactions and ligand design, addressing common queries about "solvent selection for pyrazole derivatives."

Analytical characterization of CAS 3994-48-7 typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy, reflecting laboratory professionals' frequent searches for "analytical methods for nitroaromatics." Its thermal stability (decomposition above 200°C) enables applications in high-temperature reactions, a topic gaining traction in material science forums. The compound's electronic properties also make it interesting for organic electronics research, particularly in charge-transfer complexes.

From a commercial perspective, 1H-Pyrazole, 4-nitro-1-phenyl- serves as a building block for crop protection agents and pharmaceutical intermediates, responding to market demands reflected in search trends like "pyrazole-based agrochemicals." Suppliers often optimize its storage conditions (room temperature, inert atmosphere) to maintain stability, addressing frequently asked questions about "handling nitro-substituted heterocycles." Regulatory compliance focuses on proper laboratory safety protocols rather than restrictive classifications.

Emerging applications include its use in metal-organic frameworks (MOFs) and as a precursor for fluorescent probes, topics trending in scientific literature. The compound's structure-property relationships are frequently modeled using computational chemistry tools, coinciding with increased searches for "DFT studies on nitroheterocycles." These multidisciplinary applications demonstrate why 3994-48-7 remains a compound of interest across academic and industrial research sectors.

Quality control specifications for 4-nitro-1-phenyl-1H-pyrazole typically require ≥98% purity, with strict limits on byproduct contamination—a key concern for manufacturers searching "pyrazole derivative purification methods." Recent patent analyses reveal innovative uses in photoactive materials and catalysis, reflecting the compound's versatility. As synthetic methodologies advance, particularly in microwave-assisted reactions, production efficiency continues to improve.

The scientific community actively investigates structure-activity relationships of this pyrazole derivative, with particular interest in how the nitro group influences hydrogen bonding patterns and molecular recognition. These studies address persistent search queries about "nitro group effects in medicinal chemistry." Furthermore, the compound serves as a model system for teaching advanced concepts in aromatic substitution mechanisms and heterocyclic reactivity in university chemistry curricula.

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